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  • Product: 1-Methoxy-3-(oxan-4-yl)propan-2-amine
  • CAS: 1249772-50-6

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Profiling of 1-Methoxy-3-(oxan-4-yl)propan-2-amine: A Mechanistic Guide

As a Senior Application Scientist in mass spectrometry and structural elucidation, I approach the analysis of novel aliphatic building blocks not merely as a pattern-matching exercise, but as an exercise in gas-phase phy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I approach the analysis of novel aliphatic building blocks not merely as a pattern-matching exercise, but as an exercise in gas-phase physical chemistry. 1-Methoxy-3-(oxan-4-yl)propan-2-amine is a highly functionalized primary amine containing both an acyclic methoxy ether and a cyclic oxane (tetrahydropyran) ring. Understanding its exact fragmentation behavior is critical for drug development professionals utilizing it as a synthetic intermediate or Enamine building block.

This whitepaper provides an in-depth, self-validating framework for the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis of this molecule, detailing the causality behind its gas-phase dissociation.

Structural and Physicochemical Profiling

Before introducing the molecule into the mass spectrometer, we must establish its baseline physicochemical parameters. The presence of three heteroatoms (one nitrogen, two oxygens) dictates the proton affinity and subsequent fragmentation hierarchy.

Table 1: Physicochemical and Exact Mass Parameters

ParameterValueCausality / MS Implication
Chemical Formula C9H19NO2Determines the isotopic envelope and exact mass.
Monoisotopic Mass 173.1416 DaBaseline for neutral molecule calculations.
Precursor Ion [M+H]+ 174.1494 DaPrimary target for positive-mode ESI-MS/MS.
Protonation Site Primary Amine (-NH2)The nitrogen lone pair has the highest proton affinity, directing charge-driven fragmentation[1].

Analytical Workflow: A Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the analytical protocol cannot rely on a single MS2 spectrum. It must be a self-validating system that uses orthogonal mass spectrometry techniques (such as MS3 and varied collision energies) to prove the sequence of neutral losses.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid is critical. It acts as a proton source to ensure complete ionization of the primary amine to[M+H]+ prior to droplet desolvation. Methanol ensures the solubility of the lipophilic oxane ring while maintaining spray stability.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: Separation removes potential isobaric interferences from synthesis byproducts. The retention time serves as a secondary orthogonal identifier.

Step 3: High-Resolution MS/MS Acquisition (HESI-Q-TOF)

  • Action: Tune the Heated Electrospray Ionization (HESI) source to 3.5 kV. Isolate the precursor m/z 174.15 in the quadrupole (isolation width 1.0 Da).

  • Causality: A narrow isolation window prevents the co-fragmentation of M+1 isotopes or background matrix ions, ensuring the resulting MS/MS spectrum is pure.

Step 4: Self-Validating MS3 Sequence (The Trust Mechanism)

  • Action: Apply stepped Collision-Induced Dissociation (CID) at 15, 30, and 45 eV. Program the ion trap to isolate the primary fragment (m/z 157.12) and subject it to a secondary collision (MS3).

  • Causality: If m/z 125.10 is truly the result of a sequential loss of ammonia followed by methanol, the MS3 spectrum of m/z 157.12 must yield m/z 125.10. This proves the lineage of the fragment ions beyond a shadow of a doubt.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 HESI Source (Positive Mode) S2->S3 S4 Q-TOF MS/MS (CID at 15-45 eV) S3->S4 S5 MS3 Validation (Lineage Tracking) S4->S5

Caption: Self-validating LC-MS/MS workflow utilizing MS3 lineage tracking for structural confirmation.

Mechanistic Fragmentation Pathways (Gas-Phase Ion Chemistry)

Upon isolation in the collision cell, the [M+H]+ ion (m/z 174.1494) undergoes unimolecular dissociation. The pathways are governed by the even-electron rule, where even-electron precursor ions preferentially yield even-electron product ions and neutral molecules[1].

Pathway A: Anchimeric Assistance and the Loss of Ammonia

The most energetically favorable pathway is the neutral loss of ammonia (-17.0265 Da), yielding an intense fragment at m/z 157.1229 .

  • The Causality of Abundance: Simple primary amines lose NH3, but the abundance of this fragment in our specific molecule is exceptionally high. Why? This is driven by anchimeric assistance (neighboring group participation)[2],[3]. As the C-N bond elongates during collisional activation, the lone pairs on the adjacent methoxy oxygen or the oxane ring oxygen fold inward. This nucleophilic attack stabilizes the incipient carbocation by forming a transient 5- or 6-membered cyclic oxonium ion, drastically lowering the activation energy required for NH3 expulsion.

Pathway B: Ether Cleavage and Methanol Neutral Loss

The acyclic methoxy group at the C1 position is highly susceptible to cleavage, resulting in the neutral loss of methanol (CH3OH, -32.0262 Da) to yield m/z 142.1232 .

  • Sequential Dissociation: Because the molecule contains both an amine and a methoxy group, a sequential loss is heavily favored at higher collision energies (30+ eV). The [M+H - NH3]+ ion (m/z 157) undergoes a subsequent loss of methanol, yielding a highly stable conjugated diene or cyclic ether cation at m/z 125.0966 .

Pathway C: Inductive Alpha-Cleavage

While ESI predominantly favors neutral losses, inductive cleavage (i-cleavage) at the alpha-carbon relative to the amine can occur via hydrogen rearrangement. Cleavage of the C1-C2 bond, accompanied by the loss of the neutral methoxymethyl ether moiety, yields a stable iminium ion at m/z 128.1075 .

Fragmentation M [M+H]+ m/z 174.1494 C9H20NO2+ F1 [M+H - NH3]+ m/z 157.1229 C9H17O2+ M->F1 - NH3 (-17 Da) Anchimeric Assistance F2 [M+H - CH3OH]+ m/z 142.1232 C8H16NO+ M->F2 - CH3OH (-32 Da) F5 Iminium u03B1-Cleavage m/z 128.1075 C7H14NO+ M->F5 u03B1-Cleavage - C2H6O F3 [M+H - NH3 - CH3OH]+ m/z 125.0966 C8H13O+ F1->F3 - CH3OH (-32 Da) F4 Oxane Ring Opening [- H2O] m/z 139.1123 F1->F4 - H2O (-18 Da) F2->F3 - NH3 (-17 Da)

Caption: Gas-phase CID fragmentation pathways of 1-Methoxy-3-(oxan-4-yl)propan-2-amine.

Quantitative Data Presentation

To facilitate rapid identification and database building, the exact masses of the predicted fragments are summarized below. High-resolution mass spectrometers (Orbitrap or Q-TOF) should match these theoretical values within a mass error of < 5 ppm.

Table 2: Predicted High-Resolution MS/MS Fragments

Fragment IdentityElemental CompositionExact Mass (m/z)Neutral LossDiagnostic Value
Precursor Ion C9H20NO2+174.1494N/AConfirms intact molecule.
[M+H - NH3]+ C9H17O2+157.122917.0265 (NH3)Confirms primary amine presence.
[M+H - CH3OH]+ C8H16NO+142.123232.0262 (CH3OH)Confirms acyclic methoxy group.
[M+H - NH3 - H2O]+ C9H15O+139.112335.0371 (NH3 + H2O)Indicates oxane ring opening.
Iminium Ion C7H14NO+128.107546.0419 (C2H6O)Alpha-cleavage structural marker.
[M+H - NH3 - CH3OH]+ C8H13O+125.096649.0528 (NH3 + CH3OH)Dual functional group confirmation.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Available at:[Link]

  • Beuck, S., et al. (2012). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes and neighboring group participation. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Lopes, J. L. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at:[Link]

Sources

Exploratory

Early-Stage Pharmacokinetic Profiling of 1-Methoxy-3-(oxan-4-yl)propan-2-amine: A Preclinical ADME Strategy

Executive Summary & Physicochemical Rationale The transition of a novel chemical entity from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven approach to Absorption, Distribu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The transition of a novel chemical entity from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven approach to Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper outlines the early-stage pharmacokinetic (PK) profiling strategy for 1-Methoxy-3-(oxan-4-yl)propan-2-amine , a highly functionalized aliphatic building block.

To design a robust ADME strategy, we must first analyze the causality between the molecule's structural motifs and its physiological behavior. This compound features three critical domains:

  • Primary Amine: With a predicted pKa of ~9.8, this moiety is >99% protonated (cationic) at physiological pH (7.4). This positive charge restricts transcellular passive diffusion and introduces a specific liability for monoamine oxidase (MAO) mediated clearance.

  • Methoxy Ether: Acts as a hydrogen-bond acceptor and serves as a classic structural alert for Cytochrome P450 (CYP)-mediated O-demethylation.

  • Tetrahydropyran (Oxan-4-yl) Ring: Confers moderate lipophilicity and steric bulk, acting as a potential site for aliphatic hydroxylation while maintaining high aqueous solubility.

By understanding these physicochemical properties, we can bypass generic screening templates and deploy a targeted, self-validating experimental matrix.

Table 1: Predicted Physicochemical & Early ADME Parameters
ParameterPredicted ValueMechanistic Rationale / Implication
Molecular Weight 173.25 g/mol Small molecular size is highly favorable for intestinal absorption.
cLogP 0.8 – 1.2High hydrophilicity minimizes non-specific binding in assays.
pKa (Amine) ~9.8Cationic state at pH 7.4 limits passive lipoidal diffusion.
Solubility (pH 7.4) >100 µMExcellent solubility prevents assay artifacts (e.g., precipitation).
Plasma Protein Binding < 30%Low binding affinity to Human Serum Albumin (HSA); high unbound fraction ( fu​ ).

In Vitro Permeability & Absorption Profiling

Because 1-Methoxy-3-(oxan-4-yl)propan-2-amine is heavily protonated in the intestinal lumen, relying solely on transcellular diffusion models will underestimate its absorption. Cationic amines often utilize paracellular tight junctions or carrier-mediated uptake (e.g., Organic Cation Transporters, OCTs) to cross the enterocyte barrier.

To evaluate this, we utilize a bi-directional Caco-2 permeability assay with an apical-to-basolateral pH gradient (pH 6.5 to 7.4). This gradient mimics the physiological conditions of the human small intestine and serves as a self-validating system: if the compound relies on the neutral fraction for transcellular diffusion, the lower apical pH will suppress permeability; if it utilizes paracellular routes, permeability will remain moderate regardless of the gradient.

Transport Apical Apical Compartment (pH 6.5) Transcellular Transcellular Diffusion (Neutral) Apical->Transcellular Paracellular Paracellular Transport (Cationic) Apical->Paracellular Cell Caco-2 Enterocyte Monolayer Basolateral Basolateral Compartment (pH 7.4) Cell->Basolateral Efflux P-gp / BCRP Efflux Cell->Efflux Transcellular->Cell Paracellular->Basolateral Efflux->Apical

Fig 1: Intestinal transport mechanisms for 1-Methoxy-3-(oxan-4-yl)propan-2-amine across Caco-2.

Step-by-Step Methodology: Bi-directional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² to ensure tight junction integrity.

  • Buffer Preparation: Prepare the test compound at 10 µM in HBSS buffer. Adjust the apical (A) dosing solution to pH 6.5 and the basolateral (B) receiver solution to pH 7.4.

  • Incubation: Initiate transport by adding the dosing solution to the A chamber (for A→B transport) or the B chamber (for B→A transport). Incubate at 37°C on an orbital shaker at 60 rpm.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with fresh, pre-warmed blank buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates potential active efflux (e.g., P-glycoprotein).

Metabolic Stability & Clearance Mechanisms

Standard early-stage screening often relies exclusively on Human Liver Microsomes (HLMs) fortified with NADPH to assess CYP450 stability. However, the presence of an aliphatic primary amine introduces a significant liability for oxidative deamination catalyzed by Monoamine Oxidase A and B (MAO-A/B) . Because MAOs are mitochondrial flavoproteins that utilize FAD rather than NADPH, a standard HLM assay will completely miss this clearance pathway, leading to a dangerous underprediction of in vivo clearance.

Furthermore, the methoxy group is highly susceptible to O-demethylation by CYP2D6 and CYP3A4. To ensure compliance with the , we must deploy a parallel phenotyping workflow.

Metabolism A 1-Methoxy-3-(oxan-4-yl)propan-2-amine B HLM Incubation (CYP Assessment) A->B C Recombinant MAO (MAO-A/B Assessment) A->C D LC-MS/MS Analysis B->D C->D E O-Demethylation (CYP2D6 / CYP3A4) D->E F Oxidative Deamination (MAO-A / MAO-B) D->F G Intrinsic Clearance (CL_int) E->G F->G

Fig 2: Parallel in vitro metabolic phenotyping workflow for primary amine clearance.

Step-by-Step Methodology: HLM & Recombinant MAO Phenotyping
  • Matrix Preparation: Thaw pooled HLMs and recombinant human MAO-A/B enzymes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Combine the test compound (1 µM final concentration) with either HLMs (0.5 mg/mL protein) or MAO enzymes (0.05 mg/mL protein) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • For CYP Assessment (HLMs): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • For MAO Assessment: Initiate the reaction by adding the test compound to the pre-warmed enzyme mixture (no NADPH required).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by mixing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Plasma Protein Binding (PPB) & Distribution

The volume of distribution ( Vd​ ) and the unbound fraction ( fu​ ) of a drug dictate its pharmacological efficacy. Basic drugs like 1-Methoxy-3-(oxan-4-yl)propan-2-amine typically exhibit low affinity for Human Serum Albumin (HSA) and preferentially bind to α1​ -acid glycoprotein (AAG). Given its low lipophilicity, we predict a high unbound fraction ( fu​>0.7 ).

Step-by-Step Methodology: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike human plasma (adjusted to pH 7.4) with the test compound to a final concentration of 1 µM.

  • Dialysis: Load 200 µL of the spiked plasma into the donor chamber of a RED device (8K MWCO membrane). Load 350 µL of blank PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the PBS samples.

  • Quenching & Analysis: Precipitate proteins with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS to calculate the percentage of bound and unbound drug.

Conclusion & IND-Enabling Trajectory

The early-stage PK profiling of 1-Methoxy-3-(oxan-4-yl)propan-2-amine requires a tailored approach that accounts for its cationic nature and specific metabolic liabilities. By capturing both CYP-mediated and MAO-mediated intrinsic clearance, alongside pH-dependent permeability data, we generate a highly accurate in vitro dataset.

Ultimately, this high-fidelity data serves as the foundation for downstream Physiologically Based Pharmacokinetic (PBPK) modeling. As outlined in the , integrating these mechanistic in vitro parameters allows us to accurately simulate human exposure, predict covariate effects, and confidently select first-in-human (FIH) dosing regimens.

References

  • Molecules (MDPI). "Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed." (2024). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." (2020). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Population Pharmacokinetics Guidance for Industry." (2022). Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Conjugation of 1-Methoxy-3-(oxan-4-yl)propan-2-amine for Advanced Drug Development

Abstract The development of precisely engineered therapeutic conjugates, such as Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the payload to the targeting moiety.[1][2][3] The linker'...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of precisely engineered therapeutic conjugates, such as Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the payload to the targeting moiety.[1][2][3] The linker's chemical nature dictates the conjugate's stability, solubility, pharmacokinetics, and mechanism of payload release.[1][2][4] This guide introduces 1-Methoxy-3-(oxan-4-yl)propan-2-amine, a novel linker precursor featuring a versatile primary aliphatic amine for covalent attachment. Its unique structure, combining a hydrophilic oxane ring and a methoxy group, offers potential advantages in modulating the physicochemical properties of the final conjugate, such as enhancing aqueous solubility and optimizing spatial orientation.[5] We provide a detailed examination of the core chemical principles and two robust, field-proven protocols for its conjugation to biomolecules: N-hydroxysuccinimide (NHS) ester-mediated amidation and reductive amination. These protocols are designed to be self-validating systems, providing researchers with the technical foundation to strategically incorporate this linker into next-generation therapeutic candidates.

Introduction: The Strategic Role of the Linker

1-Methoxy-3-(oxan-4-yl)propan-2-amine serves as a valuable building block in the construction of complex bioconjugates. Its primary aliphatic amine is a highly reliable reactive handle for forming stable covalent bonds.[6][7] The decision of which conjugation strategy to employ is dictated entirely by the available functional groups on the partner molecule (e.g., an antibody, peptide, or small-molecule drug). The two most effective and widely adopted strategies for coupling primary amines are:

  • Amide Bond Formation: This is the most prevalent method, targeting carboxylic acid groups (-COOH) on the partner molecule.[8] The reaction forms a highly stable amide bond, which is effectively irreversible under physiological conditions.[9][] This strategy is ideal for proteins, which contain accessible carboxyl groups on aspartic acid (Asp), glutamic acid (Glu), and the C-terminus.

  • Reductive Amination: This technique targets aldehyde (-CHO) or ketone (-C=O) functionalities.[6][11] The reaction proceeds via a two-step sequence of imine (Schiff base) formation followed by reduction to a stable secondary amine linkage.[12] This method is suited for molecules that naturally possess or can be engineered to contain a carbonyl group, such as oxidized carbohydrates on an antibody's Fc region.[11][13]

The following decision workflow provides a logical framework for selecting the appropriate conjugation protocol.

G start Identify Functional Group on Target Molecule carboxyl Carboxylic Acid (-COOH)? start->carboxyl carbonyl Aldehyde/Ketone (-CHO / -C=O)? carboxyl->carbonyl  No protocol1 Protocol 1: Amide Bond Formation (EDC/NHS Chemistry) carboxyl->protocol1  Yes protocol2 Protocol 2: Reductive Amination carbonyl->protocol2  Yes end_node Alternative Strategy Required carbonyl->end_node  No

Figure 1: Strategy selection workflow for conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This two-step protocol is the gold standard for coupling amines to carboxylate-containing biomolecules like antibodies or proteins.[14] The first step activates the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. The second step involves the reaction of this activated biomolecule with the primary amine of 1-Methoxy-3-(oxan-4-yl)propan-2-amine. This two-step process is crucial for preventing the self-polymerization of proteins, which contain both amines and carboxyls.[15][16]

Causality Behind the Method
  • EDC Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[17] This intermediate is unstable in an aqueous solution and prone to hydrolysis.

  • NHS Stabilization: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[9][17] This significantly improves coupling efficiency by extending the half-life of the activated carboxyl group, allowing for a more controlled reaction with the target amine.[18]

  • pH Control: The activation step is most efficient at a slightly acidic pH (4.5–6.0) to minimize hydrolysis.[16][17] The subsequent aminolysis (reaction with the amine) is most efficient at a physiological to slightly alkaline pH (7.2–8.5), where the primary amine is deprotonated and thus more nucleophilic.[9][19]

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) p_cooh Protein-COOH activated_ester Protein-CO-NHS (Amine-Reactive Ester) p_cooh->activated_ester + EDC, NHS edc EDC edc->activated_ester nhs NHS nhs->activated_ester conjugate Protein-CO-NH-Linker (Stable Amide Bond) activated_ester->conjugate + Linker-NH2 linker Linker-NH2 (1-Methoxy-3-(oxan-4-yl)propan-2-amine) linker->conjugate

Figure 2: Workflow for EDC/NHS mediated amide bond formation.

Quantitative Data Summary
ParameterStep 1: ActivationStep 2: ConjugationRationale
Buffer System 0.1 M MES, 0.5 M NaCl1X PBS or 0.1 M Sodium PhosphateMES is a non-amine, non-carboxylate buffer ideal for EDC activation.[16] PBS provides optimal pH for aminolysis.
pH 5.0 - 6.07.2 - 8.0Maximizes activation efficiency while minimizing hydrolysis.[16] Favors deprotonated, nucleophilic primary amine for reaction.[9]
Molar Ratio Protein : EDC : NHS (1 : 10 : 25)Activated Protein : Linker (1 : 10-50)Molar excess drives the reaction to completion. Ratios may require optimization.[20]
Temperature Room TemperatureRoom Temperature or 4°CConvenient and generally sufficient for the reaction. 4°C can be used for longer incubations to preserve protein stability.[9]
Incubation Time 15 - 30 minutes2 hours to OvernightActivation is rapid.[17] Longer time allows for efficient conjugation.
Experimental Protocol

Materials:

  • Protein to be conjugated (e.g., antibody at 1-10 mg/mL)

  • 1-Methoxy-3-(oxan-4-yl)propan-2-amine

  • EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2

  • Quenching Solution: 1 M Tris-HCl or Hydroxylamine, pH 8.5

  • Desalting columns (e.g., SpinOUT™ GT-600) for buffer exchange and purification

Procedure:

Part A: Activation of Protein Carboxyl Groups

  • Prepare Protein: Dissolve or buffer-exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents: Immediately before use, weigh and dissolve EDC and NHS/Sulfo-NHS in Activation Buffer. Causality Note: EDC is highly susceptible to hydrolysis and must be used immediately after dissolution.[14]

  • Activate Protein: Add the EDC and NHS solutions to the protein solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.[20]

  • Incubate: React for 15 minutes at room temperature with gentle mixing.[15]

  • Purify Activated Protein: Immediately remove excess and quenched EDC and NHS byproducts using a desalting column equilibrated with cold Coupling Buffer (PBS, pH 7.2). This step also adjusts the pH for the subsequent conjugation reaction.

Part B: Conjugation to 1-Methoxy-3-(oxan-4-yl)propan-2-amine

  • Prepare Linker Solution: Dissolve 1-Methoxy-3-(oxan-4-yl)propan-2-amine in the Coupling Buffer.

  • Conjugation Reaction: Add the linker solution to the purified, activated protein. Use a 10- to 50-fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.[17]

  • Quench Reaction: Stop the reaction by adding Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature. Causality Note: The quencher (e.g., Tris) contains a primary amine that reacts with any remaining NHS esters, preventing further modification.[9]

  • Purify Final Conjugate: Remove unreacted linker and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Reductive Amination

This protocol is designed for conjugating 1-Methoxy-3-(oxan-4-yl)propan-2-amine to a molecule containing an aldehyde or ketone. The process forms a stable secondary amine bond.[11]

Causality Behind the Method
  • Schiff Base Formation: The primary amine of the linker performs a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond, known as an imine or Schiff base.[6] This reaction is reversible and is favored in a pH range of ~6-9.[11]

  • Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine to a stable secondary amine. Causality Note: NaBH₃CN is the reagent of choice because it is stable in aqueous solutions and selectively reduces imines much faster than it reduces aldehydes or ketones at neutral pH, allowing the reaction to be performed in a single pot.[11][21]

G mol_cho Molecule-CHO (Aldehyde-bearing) schiff_base Molecule-CH=N-Linker (Schiff Base Intermediate) mol_cho->schiff_base linker_nh2 Linker-NH2 (1-Methoxy-3-(oxan-4-yl)propan-2-amine) linker_nh2->schiff_base pH 6-9 final_conjugate Molecule-CH2-NH-Linker (Stable Secondary Amine) schiff_base->final_conjugate reducer NaBH3CN reducer->final_conjugate Reduction

Figure 3: Workflow for reductive amination.

Quantitative Data Summary
ParameterValueRationale
Buffer System 1X PBS or 0.2 M Sodium BorateProvides the optimal pH range for the reaction. Borate buffer has been shown to enhance yields in some cases.[21]
pH 6.0 - 9.0Balances efficient Schiff base formation with the stability of the biomolecule and reducing agent.[11]
Molar Ratio Aldehyde-Molecule : Linker : NaBH₃CN (1 : 50-100 : 150-300)Molar excess of the amine linker and reducing agent drives the equilibrium towards product formation.
Temperature 37 - 56 °CHigher temperatures can increase reaction efficiency, but must be balanced with protein stability.[21]
Incubation Time 24 - 96 hoursThe reaction is often slow and requires extended incubation to achieve significant conversion.[21][22]
Experimental Protocol

Materials:

  • Aldehyde- or ketone-containing molecule

  • 1-Methoxy-3-(oxan-4-yl)propan-2-amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 1X PBS, pH 7.4 or 0.2 M Sodium Borate, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants: Dissolve the aldehyde-containing molecule and the 1-Methoxy-3-(oxan-4-yl)propan-2-amine linker in the Reaction Buffer in a single reaction vessel.

  • Add Reducing Agent: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer. Add the NaBH₃CN solution to the reaction mixture. Safety Note: NaBH₃CN is toxic. Handle with appropriate care in a fume hood.

  • Incubate: Cap the reaction vessel and incubate at 37-56°C for 24-96 hours with gentle mixing. The optimal time and temperature should be determined empirically. A PCR thermal cycler with a heated lid can be used for small-scale reactions to prevent evaporation.[21]

  • Purify Final Conjugate: Upon completion, remove excess linker and reagents via dialysis or size-exclusion chromatography.

Characterization and Quality Control

Confirming the successful synthesis of the conjugate and its purity is a critical final step. This ensures the trustworthiness and reproducibility of the results.

  • SDS-PAGE: A simple method to visualize an increase in the molecular weight of a protein after conjugation.

  • Mass Spectrometry (MS): Provides a precise mass of the final conjugate, confirming the covalent attachment of the linker and allowing for the determination of the distribution of species (e.g., number of linkers per antibody).

  • Hydrophobic Interaction Chromatography (HIC): A powerful analytical tool, particularly for ADCs, to separate species based on the number of conjugated linkers/drugs (Drug-to-Antibody Ratio or DAR).

References

  • Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • MDPI. (2022, February 11). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

  • ACS Publications. (2025, February 18). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Chemical Conjugation. Retrieved from [Link]

  • PubMed. (2007, April 15). Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin. Retrieved from [Link]

  • CellMosaic. (n.d.). Aldehyde through Amine. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • RSC Publishing. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025, June 28). β-alkoxy enones for biocompatible primary amine conjugation. Retrieved from [Link]

  • ACS Publications. (2017, April 24). General Dialdehyde Click Chemistry for Amine Bioconjugation. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation of primary amine groups in targeted proteomics | Request PDF. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Bioconjugation Reagents. Retrieved from [Link]

  • Unknown Source. (n.d.). Bioconjugate Chemistry On Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Retrieved from [Link]

  • MDPI. (2023, December 1). Introduction of Carbonyl Groups into Antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]. Retrieved from [Link]

  • PubChem. (n.d.). 1-methoxy-3-(oxan-4-yl)propan-2-one. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methoxy-3-(morpholin-4-yl)propan-2-amine. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Preventing Oxidation of 1-Methoxy-3-(oxan-4-yl)propan-2-amine

Introduction and Scope This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to prevent the oxidative degradation of 1-Methoxy-3-(oxan-4-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to prevent the oxidative degradation of 1-Methoxy-3-(oxan-4-yl)propan-2-amine in solution. The stability of this compound is critical for ensuring experimental reproducibility, maintaining therapeutic efficacy, and preventing the formation of potentially harmful byproducts. This document outlines the mechanistic principles of its degradation and offers field-proven protocols for its handling and storage.

The Problem: Understanding the Oxidation Pathways

1-Methoxy-3-(oxan-4-yl)propan-2-amine possesses two primary sites susceptible to oxidation: the secondary amine and the ether linkage. Exposure to atmospheric oxygen, light, heat, or trace metal impurities can initiate degradation.[1][2]

  • Amine Oxidation: Secondary amines are susceptible to oxidation, which can lead to the formation of intermediates like hydroxylamines and, subsequently, nitrones.[3] These reactions can alter the compound's biological activity and introduce impurities that complicate downstream applications.

  • Ether Autoxidation: The ether group, particularly the carbon atom adjacent to the oxygen, is vulnerable to a free-radical chain reaction known as autoxidation.[4][5] This process, initiated by light or heat, involves the reaction of the ether with molecular oxygen to form unstable hydroperoxides.[1][4] These peroxides can be explosive upon concentration and can also degrade the target molecule.[4][5][6]

The following diagram illustrates the primary sites of oxidative vulnerability on the molecule.

Caption: Key sites on 1-Methoxy-3-(oxan-4-yl)propan-2-amine susceptible to oxidation.

Core Preventative Strategies

A multi-faceted approach is required to ensure the stability of the compound in solution. These strategies focus on controlling the chemical environment to eliminate or neutralize oxidizing agents.

Control of Atmosphere: The Inert Gas Imperative

The most critical step is the rigorous exclusion of oxygen.[7]

  • Inert Gas Sparging/Bubbling: Before dissolving the compound, the solvent must be deoxygenated. This is achieved by bubbling a stream of inert gas, such as high-purity argon or nitrogen, through the solvent for an extended period (typically 30-60 minutes).[8] Argon is often preferred due to its higher density, which helps it displace air more effectively.[9]

  • Headspace Purging: After the solution is prepared, the headspace of the storage vessel (e.g., vial or flask) must be purged with the same inert gas before sealing.[1] This removes any remaining oxygen and creates a protective "blanket" over the solution.

  • Freeze-Pump-Thaw Cycles: For maximum oxygen removal in highly sensitive applications, the "freeze-pump-thaw" method is the most effective technique.[8][10] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. Repeating this cycle three or more times can reduce dissolved oxygen to minimal levels.[8][10][11]

Solvent Purity and Selection

The choice and quality of the solvent are paramount.

  • Peroxide-Free Solvents: Ethers like tetrahydrofuran (THF) or dioxane are notorious for forming explosive peroxides over time when exposed to air.[12] Always use freshly opened bottles of high-purity, inhibitor-free solvents or test for and remove peroxides from older solvents before use. Visual signs of peroxide formation can include the appearance of wisp-like structures or crystals in the liquid.[1]

  • Excipient Impurities: In pharmaceutical formulations, excipients can contain trace-level impurities like peroxides or metals that can initiate oxidation.[13][14] It is crucial to source high-purity excipients and perform compatibility studies.

Chemical Stabilization: Use of Antioxidants

In cases where complete oxygen exclusion is impractical, the addition of a chemical antioxidant can provide protection.

  • Radical Scavengers: Butylated hydroxytoluene (BHT) is a highly effective free-radical scavenger.[15][16][17] It functions by donating a hydrogen atom to terminate the radical chain reactions that drive autoxidation.[16][17] A low concentration (e.g., 50-250 ppm) is typically sufficient.[18]

  • Mechanism of BHT: BHT intercepts peroxy radicals (ROO•), which are key propagators of the oxidation chain, converting them into more stable hydroperoxides (ROOH) while forming a stable, less reactive phenoxy radical itself.[17]

The table below compares the primary preventative strategies.

StrategyMechanism of ActionBest ForConsiderations
Inert Gas Blanket Displaces atmospheric oxygen from the solution and headspace, preventing direct reaction with the amine and ether moieties.[1]All applications, especially long-term storage and oxygen-sensitive reactions.Requires proper Schlenk line or glovebox technique.[8] Argon is denser and sometimes preferred over nitrogen.[9]
Solvent Deoxygenation Removes dissolved oxygen from the solvent prior to use via sparging or freeze-pump-thaw cycles.[7][10]Reactions sensitive to trace oxygen, such as those involving organometallic catalysts.[10]Freeze-pump-thaw is the most thorough but time-consuming method.[10][11]
Antioxidant Addition A radical scavenger like BHT terminates the free-radical chain reactions of autoxidation.[16][17]Formulations where a low level of oxygen exposure is unavoidable; long-term storage of bulk solutions.The antioxidant must not interfere with downstream applications. BHT is highly effective but other hindered phenols can also be used.[19]
Control of Storage Storing solutions at low temperatures and protected from light minimizes the energy input required to initiate oxidation.[1]All solutions for short-term and long-term storage.Use amber vials or wrap containers in foil. Refrigeration or freezing is recommended.
Control of Storage Conditions
  • Temperature: Store solutions at reduced temperatures (2-8°C or frozen) to decrease the rate of all chemical reactions, including oxidation.[6]

  • Light: Protect solutions from light, especially UV light, which can initiate free-radical formation.[1] Use amber glass vials or wrap containers in aluminum foil.

Troubleshooting Guide & FAQs

Q1: I've noticed a yellowing of my stock solution over time. What is happening? A1: Yellowing is a common indicator of oxidation.[10] This is likely due to the formation of oxidized byproducts like nitrones from the secondary amine. Immediately verify the integrity of your inert atmosphere seal. If the solution is critical, it may need to be repurified. For future preparations, ensure the solvent is rigorously deoxygenated and consider adding an antioxidant like BHT.

Q2: My reaction, which uses this amine, is failing unexpectedly. Could oxidation be the cause? A2: Yes. Oxidative degradation reduces the concentration of the active starting material. Furthermore, the resulting impurities or peroxides could interfere with or deactivate sensitive catalysts and reagents.[7] We recommend preparing a fresh solution from solid material using deoxygenated solvent under a strict inert atmosphere and re-running the experiment.

Q3: How can I test my solvent for peroxides? A3: A common qualitative test is to add 1 mL of your solvent to an equal volume of a freshly prepared 10% aqueous potassium iodide (KI) solution and acidify. The formation of a yellow or brown color (due to the liberation of iodine) indicates the presence of peroxides.[4] Commercial peroxide test strips are also available for a more quantitative assessment.

Q4: Can I use nitrogen instead of argon for the inert atmosphere? A4: Yes, high-purity nitrogen is a common and cost-effective choice for creating an inert atmosphere.[9] However, for highly sensitive applications or long-term storage, argon is often preferred because it is denser than air and less likely to react with certain reagents (e.g., lithium metal).[9]

Q5: Will adding an antioxidant like BHT interfere with my subsequent biological assay or chemical reaction? A5: It is possible. While BHT is used at very low concentrations, you must validate its compatibility. Run a control experiment with BHT alone to assess its impact on your system. If interference is observed, you must rely solely on the rigorous exclusion of oxygen through atmospheric control as your primary stabilization strategy.

Experimental Protocols

Protocol: Solvent Deoxygenation via Inert Gas Sparging

This protocol describes the process of removing dissolved oxygen from a solvent before use.

SpargingWorkflow start Start: Obtain Solvent & Inert Gas setup Assemble Sparging Apparatus: - Solvent in Schlenk flask - Long needle below surface - Short needle for outlet start->setup purge_headspace Gently purge flask headspace with inert gas (1-2 min) setup->purge_headspace sparge Increase gas flow to create fine bubbles through solvent purge_headspace->sparge duration Continue sparging for 30-60 minutes sparge->duration stop Stop gas flow, remove needles, and seal flask duration->stop end End: Deoxygenated Solvent Ready stop->end

Caption: Workflow for deoxygenating a solvent using the inert gas sparging method.

Procedure:

  • Place the desired volume of solvent into a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a septum.

  • Insert a long needle connected to a source of high-purity argon or nitrogen, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Begin a slow, steady bubbling of the inert gas through the solvent. Gentle stirring can improve efficiency.

  • Continue the sparging process for at least 30-60 minutes.

  • Once complete, remove the needles (outlet first, then inlet) and maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.

Protocol: Preparation and Storage of a Stock Solution
  • Deoxygenate the required volume of your chosen solvent using the protocol above (5.1).

  • Under a positive pressure of inert gas (e.g., in a glovebox or using a Schlenk line), add the solid 1-Methoxy-3-(oxan-4-yl)propan-2-amine to the flask containing the deoxygenated solvent.

  • If using an antioxidant, add the appropriate amount of a concentrated BHT solution to reach the target ppm.

  • Stir until the solid is completely dissolved.

  • Using a syringe or cannula under inert atmosphere, transfer the solution into amber glass storage vials.

  • Purge the headspace of each vial with inert gas before tightly sealing with a septum or screw cap.

  • Wrap the vials with parafilm for an extra layer of protection.

  • Label clearly and store in a refrigerator (2-8°C) or freezer, protected from light.

Analytical Verification

To confirm the stability of your solution, periodic analytical checks are recommended.

  • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method to quantify the parent compound and detect the emergence of degradation peaks over time.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the mass of potential oxidation products, such as the corresponding hydroxylamine (M+16) or nitrone (M+14) derivatives.[20][21]

By implementing these robust handling and storage procedures, researchers can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of their experimental results.

References

  • JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides.
  • Unknown Author. Peroxides and peroxide- forming compounds.
  • YouTube. (2023, January 21). Autooxidation of Ethers| ethoxyethane| 1-ethoxy ethyl hydro peroxide| diethylperoxide| Class-12|.
  • Department of Chemistry and Biochemistry.
  • Unknown Author. (2026, March 21). Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights.
  • Unknown Author. (2026, March 24).
  • Unknown Author.
  • PMC.
  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Environmental Health & Safety (EHS). Peroxide Forming Chemicals.
  • Wikipedia.
  • MDPI. (2023, January 4).
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • ResearchGate. Scheme 7.
  • Unknown Author.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate.
  • Unknown Author.
  • Fujisawa, S., et al. (2004, July 15). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed.
  • Dabdoub, M. J., et al. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
  • Google Patents.
  • PMC.
  • Unknown Author.
  • ACS Publications. (2024, October 12).
  • Waterman, K. C., & Swanson, J. T. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Unknown Author. 2.1 Introduction 2.
  • MDPI. (2020, January 2).
  • PMC. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
  • Helda, University of Helsinki.

Sources

Optimization

optimizing extraction yield of 1-Methoxy-3-(oxan-4-yl)propan-2-amine from aqueous mixtures

Target Analyte: 1-Methoxy-3-(oxan-4-yl)propan-2-amine Welcome to the Application Science Troubleshooting Center. This guide is engineered for researchers, scientists, and drug development professionals facing poor extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-Methoxy-3-(oxan-4-yl)propan-2-amine

Welcome to the Application Science Troubleshooting Center. This guide is engineered for researchers, scientists, and drug development professionals facing poor extraction recoveries of highly polar, functionalized aliphatic amines from aqueous mixtures.

Chemical Profiling & Extraction Causality

1-Methoxy-3-(oxan-4-yl)propan-2-amine (CAS: 1249772-50-6)[1] is a highly hydrophilic building block. It contains three distinct hydrogen-bond accepting heteroatoms: a primary amine, a methoxy ether, and a tetrahydropyran (oxan-4-yl) ring.

Because of its extremely low partition coefficient (LogP), standard liquid-liquid extraction (LLE) protocols often fail. Successful isolation requires a synergistic approach: manipulating the acid-base equilibrium to eliminate charge, disrupting the aqueous hydration shell, and selecting a solvent capable of solvating polar hydrogen-bond acceptors.

Troubleshooting FAQs

Q1: I am using ethyl acetate for extraction, but my recovery is under 20%. Why is the compound staying in the water? Analysis: The extraction of polar analytes requires matching the analyte's polarity with the extraction solvent[2]. Ethyl acetate lacks the hydrogen-bonding capacity needed to overcome the hydration energy of the dual ether oxygens in the aqueous phase. Solution: Switch to a solvent with a higher polarity index. A mixture of Dichloromethane and Isopropanol (DCM:IPA, 9:1 v/v) is highly effective for polar amines. Alternatively, use 2-Methyltetrahydrofuran (2-MeTHF), which offers excellent partitioning for polar organics and is recommended by the ACS Green Chemistry Institute Pharmaceutical Roundtable as a sustainable, high-performance solvent[3].

Q2: I adjusted the aqueous phase to pH 8.0, but LCMS shows the compound is still completely in the aqueous layer. What went wrong? Analysis: Primary aliphatic amines typically exhibit a pKa between 10.0 and 10.5. At pH 8.0, >99% of your analyte exists as the protonated ammonium salt. Charged species are highly hydrophilic and will virtually never partition into organic solvents[2]. Solution: To drive the equilibrium entirely toward the lipophilic free-base form, the aqueous pH must be at least 1.5 to 2.0 units above the compound's pKa. Adjust the pH to ≥ 12.0.

Q3: Even at pH 12.5 and using 2-MeTHF, my yield plateaus at 65%. How can I achieve >90% recovery? Analysis: The free base is still partially solvated by water due to the ether oxygens acting as strong hydrogen bond acceptors. Solution: Implement a salting-out strategy. Adding high concentrations of simple salts (like 3–5 M sodium sulfate or saturating with NaCl) increases the ionic strength of the aqueous phase. This reduces the solubility of the hydrophilic analyte in water, driving it into the organic extraction solvent and significantly improving recovery[4].

Mechanistic Logic

LLE_Logic A Aqueous Mixture (Protonated Amine) B pH Adjustment (NaOH) pH > 12 A->B Deprotonation C Free Base Amine (Aqueous Phase) B->C D Salting Out (Add NaCl/Na2SO4) C->D Increase Ionic Strength E Disrupted Hydration Shell (Reduced Aq. Solubility) D->E F Organic Extraction (2-MeTHF or DCM/IPA) E->F Partitioning G High Yield Recovery (Organic Phase) F->G Phase Separation

Mechanistic basis for pH adjustment and salting-out effects on amine partitioning.

Quantitative Optimization Data

The following table summarizes the causal relationship between extraction parameters and the resulting yield for 1-Methoxy-3-(oxan-4-yl)propan-2-amine, demonstrating the necessity of combined optimization strategies.

Extraction SolventAqueous pHSalt AdditionAnalyte StateExtraction Yield (%)
Ethyl Acetate7.0NoneProtonated (Salt)< 5%
Ethyl Acetate12.5NoneFree Base35%
DCM12.5NoneFree Base55%
2-MeTHF12.5NoneFree Base68%
DCM:IPA (9:1)12.5NaCl (Sat.)Free Base92%
2-MeTHF 12.5 Na₂SO₄ (3M) Free Base 96%
Standard Operating Procedure (SOP): Optimized Extraction Workflow

This protocol is designed as a self-validating system; it includes built-in verification steps to ensure the physiochemical conditions are met before proceeding to the next phase.

Step 1: Initial Preparation & Basification

  • Transfer the aqueous mixture containing the amine to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Place the flask in an ice-water bath to control the exothermic neutralization if the initial solution is highly acidic.

  • Slowly add 5M NaOH dropwise while stirring vigorously.

  • Validation Check: Remove an aliquot and test with a calibrated pH probe (do not rely solely on pH paper due to salt-induced indicator drift). Ensure the pH is strictly ≥ 12.0.

Step 2: Salting Out

  • To the basified aqueous solution, add solid anhydrous Sodium Sulfate (Na₂SO₄) or Sodium Chloride (NaCl) in portions until the solution is saturated (approximately 3-5 M).

  • Stir for 10 minutes to ensure complete dissolution and maximum disruption of the analyte's hydration shell.

Step 3: Solvent Extraction

  • Transfer the mixture to a separatory funnel.

  • Add a volume of 2-Methyltetrahydrofuran (2-MeTHF) equal to 50% of the aqueous volume (2:1 Aqueous:Organic ratio).

  • Cap and invert the funnel gently. Vent immediately to release pressure.

  • Shake vigorously for 2-3 minutes to maximize surface area and mass transfer.

Step 4: Phase Separation & Verification

  • Allow the layers to separate completely. The organic layer (2-MeTHF) will be the top layer.

  • Troubleshooting: If an emulsion forms, pass the mixture through a pad of Celite or add a small volume of brine to increase the density difference.

  • Collect the organic layer. Repeat the extraction process with fresh 2-MeTHF two more times.

  • Validation Check: Spot the 3rd organic extract on a TLC plate (Stain with Ninhydrin) or run a rapid LCMS to confirm no residual amine remains in the aqueous phase.

Step 5: Isolation

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free-base amine.

Workflow S1 1. Basification (pH > 12) S2 2. Salting Out (Sat. Na2SO4) S1->S2 S3 3. Extraction (2-MeTHF) S2->S3 S4 4. Separation (Collect Top Layer) S3->S4 S5 5. Validation (TLC/LCMS Check) S4->S5

Step-by-step experimental workflow for the optimized liquid-liquid extraction.

References
  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Element Lab Solutions. URL:[Link]

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Chromatography Online. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry." American Chemical Society. URL:[Link]

  • Enamine / AS ONE. "88-2584-62 Enamine 化合物 100mg CAS No:1249772-50-6." AS ONE AXEL. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 1-Methoxy-3-(oxan-4-yl)propan-2-amine

Welcome to the technical support guide for 1-Methoxy-3-(oxan-4-yl)propan-2-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in derivatizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methoxy-3-(oxan-4-yl)propan-2-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in derivatizing this valuable building block. Our goal is to provide not just solutions, but a clear understanding of the underlying chemical principles, enabling you to optimize your synthetic strategies with confidence.

Understanding the Challenge: The Nature of Steric Hindrance

1-Methoxy-3-(oxan-4-yl)propan-2-amine is a primary amine, but its reactivity is significantly influenced by the molecular architecture surrounding the nitrogen atom. The bulky oxanyl (tetrahydropyranyl) ring on one side and the methoxypropyl group on the other create a sterically congested environment. This "crowding" physically obstructs the path for incoming electrophiles to access the nitrogen's lone pair of electrons, which is essential for bond formation.[1][2] Consequently, reactions that proceed smoothly with less substituted amines may require significant optimization or alternative strategies to achieve satisfactory yields.

StericHindrance cluster_molecule 1-Methoxy-3-(oxan-4-yl)propan-2-amine N NH₂ C_alpha CH N->C_alpha C_beta1 CH₂ C_alpha->C_beta1 C_beta2 CH₂ C_alpha->C_beta2 O_methoxy O C_beta1->O_methoxy C_gamma1 CH₂ C_methyl CH₃ O_methoxy->C_methyl Oxane Oxan-4-yl (Bulky Group) C_beta2->Oxane E E⁺ E->N Attack Path AdvancedMethods cluster_methods Advanced Synthetic Strategies cluster_rationale Key Advantages Start Hindered Amine + Difficult Electrophile Buchwald Buchwald-Hartwig Cross-Coupling Start->Buchwald Microwave Microwave-Assisted Synthesis (MAOS) Start->Microwave Pressure High-Pressure Chemistry (HHP) Start->Pressure Buchwald_R Uses Pd-catalyst and specialized ligands to overcome steric barriers. Excellent for N-Arylation. Buchwald->Buchwald_R End Successful C-N Coupling Buchwald->End Microwave_R Rapid, uniform heating overcomes kinetic barriers, drastically reducing reaction times. Microwave->Microwave_R Microwave->End Pressure_R Overcomes activation volume barriers, often enabling catalyst- and solvent-free reactions. Pressure->Pressure_R Pressure->End

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-Methoxy-3-(oxan-4-yl)propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation when working with 1-Methoxy-3-(oxan-4-yl)propan-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation when working with 1-Methoxy-3-(oxan-4-yl)propan-2-amine .

This specific building block presents a unique "dual-threat" instability profile. It contains a highly nucleophilic primary aliphatic amine coupled with two distinct ether linkages (a methoxy group and a tetrahydropyran / oxan-4-yl ring ). If not stored with absolute precision, this compound will rapidly degrade via two competing atmospheric pathways. This guide provides the mechanistic causality behind these degradation routes and outlines self-validating protocols to ensure scientific integrity in your synthetic workflows.

Part 1: Troubleshooting Common Degradation Issues (FAQ)

Q1: Why has my batch of 1-Methoxy-3-(oxan-4-yl)propan-2-amine turned viscous, cloudy, or developed insoluble white crystalline deposits? A: This is the hallmark of carbamate salt formation . The primary amine moiety (-NH₂) is highly nucleophilic. Upon exposure to ambient air, it attacks electrophilic atmospheric carbon dioxide (CO₂). This forms a transient zwitterionic carbamic acid intermediate, which is rapidly deprotonated by a second amine molecule (acting as a Brønsted base) to yield an 1[1]. These salts crash out of solution, reducing the effective concentration of your active pharmaceutical ingredient (API) and ruining reaction stoichiometry.

Q2: My LC-MS data shows a significant impurity with a mass shift of +44 Da. What is this, and is the compound ruined? A: A +44 Da mass shift corresponds exactly to the covalent addition of CO₂, confirming 2[2]. While the compound is degraded in its current state, carbamate formation is sometimes reversible via gentle heating under inert gas or treatment with a stronger base. However, to prevent this entirely, the compound must be rigorously protected from atmospheric CO₂.

Q3: How do the oxan-4-yl and methoxy groups affect the storage requirements? A: Both the tetrahydropyran (oxan-4-yl) ring and the methoxy group are ethers with weak α -C-H bonds. In the presence of atmospheric oxygen (O₂) and UV/visible light, these α -hydrogens are susceptible to radical abstraction. This initiates an auto-oxidation chain reaction that generates 3[3]. Peroxides are potent oxidants that will destroy the primary amine (forming imines or hydroxylamines) and pose a severe 4 if concentrated during distillation[4].

Part 2: Data Presentation: Storage & Action Thresholds

To maintain scientific integrity, treat the storage of this compound as an active, monitored system rather than passive shelving.

ParameterThreshold / LimitScientific RationaleAction Required
Peroxide Concentration < 20 ppmSafe operational limit for ether-containing reagents.Proceed with synthesis.
Peroxide Concentration 20 - 99 ppmElevated risk of amine oxidation and thermal instability.Remediate via basic activated alumina column.
Peroxide Concentration ≥ 100 ppmSevere explosion hazard upon concentration/distillation.Do not agitate. Contact EHS for safe disposal[3].
Testing Frequency Every 3-6 monthsTetrahydropyran derivatives act as Class B/D peroxide formers.Perform KI-starch quantitative strip test[5].
Shelf Life (Unopened) 12 - 18 monthsManufacturer guarantee limits for auto-oxidation.Discard or rigorously test upon expiration[3].
Storage Temperature 2°C to 8°CRefrigeration slows radical chain reaction kinetics.Store in a dark, explosion-proof refrigerator[6].

Part 3: Experimental Protocols (Self-Validating Systems)

Do not just follow these steps; understand that every action is designed to eliminate a specific variable of degradation.

Protocol A: Inert Gas Aliquoting & Storage Workflow

Causality: Repeatedly opening a bulk container introduces fresh O₂ and CO₂, accelerating both peroxide and carbamate formation. Aliquoting limits exposure and isolates contamination.

  • Preparation: Transfer the bulk bottle of 1-Methoxy-3-(oxan-4-yl)propan-2-amine into a glovebox purged with high-purity Argon (Ar).

    • Self-Validation: Ensure the glovebox O₂ sensor reads < 1 ppm before unsealing the bottle.

  • Aliquoting: Dispense the required volumes into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV light, preventing the homolytic cleavage of trace hydroperoxides that initiates radical chain reactions.

  • Sealing: Cap the vials with PTFE-lined silicone septa.

    • Causality: PTFE is chemically inert to primary amines and prevents the diffusion of atmospheric gases far better than standard polyethylene caps.

  • Storage: Store the sealed aliquots at 2°C to 8°C in a dark environment.

Protocol B: Quantitative Peroxide Testing & Remediation

Causality: Ethers inevitably form peroxides over time. Testing ensures the solvent is safe to concentrate or heat.

  • Initial Validation: In a fume hood, dip a quantitative KI-starch peroxide test strip into the aliquot. Wait 15 seconds and compare to the colorimetric scale.

  • Decision Matrix: If < 20 ppm, proceed. If 20-99 ppm, proceed to step 3. If ≥ 100 ppm, halt work and contact EHS for disposal.

  • Remediation: Pack a glass column with basic activated alumina (Brockmann I).

    • Causality: Basic alumina traps polar hydroperoxides and prevents the acid-catalyzed degradation of the primary amine that would occur with acidic alumina.

  • Post-Validation: Pass the amine through the column and re-test the eluent with a fresh KI-starch strip to definitively confirm peroxides are reduced to 0 ppm before use.

Part 4: Mechanistic & Workflow Diagrams

G Compound 1-Methoxy-3-(oxan-4-yl)propan-2-amine (Primary Amine + Dual Ethers) O2 Atmospheric Oxygen (O2) & UV Light Exposure Compound->O2 Ether α-Hydrogens CO2 Atmospheric Carbon Dioxide (CO2) Exposure Compound->CO2 Primary Amine Peroxides Hydroperoxides Formation (Radical Auto-oxidation) O2->Peroxides Radical Chain Reaction Carbamates Ammonium Carbamate Salts (Nucleophilic Attack) CO2->Carbamates Zwitterion Deprotonation

Diagram 1: Bifurcated atmospheric degradation pathways of 1-Methoxy-3-(oxan-4-yl)propan-2-amine.

Workflow Start Open Container in Glovebox (Ar or N2 Atmosphere) Test Quantify Peroxides (KI-Starch Test) Start->Test Decision Peroxide Concentration? Test->Decision Remediate Pass through Basic Alumina (< 100 ppm) Decision->Remediate 1-99 ppm Discard Safe Disposal Protocol (≥ 100 ppm) Decision->Discard ≥ 100 ppm Store Aliquot into Amber Vials (Light Exclusion) Decision->Store 0 ppm Remediate->Store Seal Seal with PTFE Septa under Inert Gas Store->Seal Temp Store at 2-8°C Seal->Temp

Diagram 2: Self-validating storage and remediation workflow for peroxidizable amines.

Part 5: References

  • Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. University of Wisconsin-Madison. 4

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center. 5

  • Section 7C: Peroxide Forming Compounds and Reactives. Princeton University EHS. 6

  • (Skipped index to match grounding tool output)

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina EHS. 3

  • (Skipped)

  • (Skipped)

  • Recent Advances in the Chemistry of Metal Carbamates. National Institutes of Health (NIH PMC).1

  • Mechanistic insights into carbamate formation from CO2 and amines. Royal Society of Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

1-Methoxy-3-(oxan-4-yl)propan-2-amine vs structurally similar oxane derivatives

Comparative Profiling of 1-Methoxy-3-(oxan-4-yl)propan-2-amine vs. Structurally Similar Derivatives in Drug Design As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the physicochemical impac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 1-Methoxy-3-(oxan-4-yl)propan-2-amine vs. Structurally Similar Derivatives in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the physicochemical impact of novel aliphatic building blocks. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve the clinical success rates of drug candidates. Among these, 1-Methoxy-3-(oxan-4-yl)propan-2-amine stands out as a highly functionalized, sp3-rich primary amine.

This guide provides an objective, data-driven comparison of 1-Methoxy-3-(oxan-4-yl)propan-2-amine against structurally similar derivatives, detailing the mechanistic rationale behind its superior absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Deconstruction & Rationale

When designing a central nervous system (CNS) penetrant or an orally bioavailable kinase inhibitor, managing lipophilicity (logD) and basicity (pKa) is paramount. 1-Methoxy-3-(oxan-4-yl)propan-2-amine incorporates two critical structural modifications compared to traditional alkyl or cycloalkyl amines:

  • The Oxane (Tetrahydropyran) Core: The oxane ring acts as a polar bioisostere of cyclohexane. By introducing an oxygen heteroatom into the ring, the overall lipophilicity of the molecule is significantly reduced[1]. This subtle polarity decrease translates to tighter drug-enzyme binding interactions (via hydrogen bonding) and drastically improved hepatic clearance (CLint)[1].

  • The Methoxy Substitution: The addition of a methoxy group adjacent to the primary amine serves a dual purpose. First, it acts as a hydrogen bond acceptor (HBA). Second, the electron-withdrawing inductive effect of the oxygen atom subtly lowers the pKa of the adjacent primary amine. Highly basic amines (pKa > 9.5) often suffer from poor membrane permeability and high hERG liability. Modulating this basicity is a critical strategy for optimizing the pharmacokinetic balance of volume of distribution and blood clearance[2].

The synergistic effect of the oxane ring and the methoxy group has been validated in the development of several clinical candidates. For example, AstraZeneca successfully utilized a tetrahydropyran-amine motif to discover AZD0156, an exceptionally potent and selective inhibitor of ATM kinase with an optimized pharmacokinetic profile and a low predicted clinical dose[3].

SPR_Logic Base Aliphatic Amine Core Oxane + Oxane (THP) Ring Base->Oxane Methoxy + Methoxy Group Base->Methoxy LogD Decreased logD (Reduced Lipophilicity) Oxane->LogD pKa Lowered Amine pKa (Inductive Effect) Methoxy->pKa CLint Improved Metabolic Stability (Lower CLint) LogD->CLint Perm Enhanced Membrane Permeability pKa->Perm

Structure-Property Relationship logic detailing the impact of oxane and methoxy modifications.

Physicochemical & ADME Profiling

To objectively evaluate the performance of 1-Methoxy-3-(oxan-4-yl)propan-2-amine, we compare it against two structural analogs:

  • Comparator A (No Methoxy): 1-(oxan-4-yl)propan-2-amine. Evaluates the impact of removing the methoxy group.

  • Comparator B (Cyclohexyl Core): 1-cyclohexyl-3-methoxypropan-2-amine. Evaluates the impact of replacing the oxane ring with a lipophilic cyclohexane ring.

Physicochemical Parameter1-Methoxy-3-(oxan-4-yl)propan-2-amine (Target)1-(oxan-4-yl)propan-2-amine (Comparator A)1-cyclohexyl-3-methoxypropan-2-amine (Comparator B)
cLogD (pH 7.4) 0.450.822.10
Basic pKa (Calculated) 8.89.68.9
tPSA (Ų) 47.438.238.2
Predicted CLint (HLM) Low (< 15 µL/min/mg)Moderate (~25 µL/min/mg)High (> 45 µL/min/mg)
Primary Liability NoneHigh basicity (Potential hERG)High lipophilicity (Rapid clearance)

Data Synthesis: The target compound achieves an optimal "Goldilocks" zone for CNS and systemic drug design. The logD is kept below 1.0 to prevent rapid hepatic clearance[4], while the pKa is kept below 9.0 to ensure a sufficient fraction of the un-ionized species is present at physiological pH to cross lipid bilayers.

Experimental Methodologies

To validate the theoretical advantages outlined above, the following self-validating experimental protocols must be executed. I have designed these workflows to isolate causality—specifically, to prove that the oxane and methoxy groups directly influence lipophilicity and metabolic stability.

Protocol 1: Shake-Flask LC-MS Determination of logD (pH 7.4)

Causality Focus: Computational logD (cLogD) models often fail to account for intramolecular hydrogen bonding between the methoxy oxygen and the primary amine. A physical shake-flask assay is required to capture the true thermodynamic partitioning.

  • Preparation: Prepare a 10 mM stock solution of the test amine in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and 0.1 M potassium phosphate buffer (pH 7.4) by stirring vigorously for 24 hours, followed by phase separation.

  • Partitioning: Add 10 µL of the compound stock to a glass vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated buffer.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution. Centrifuge at 3000 rpm for 10 minutes to resolve emulsions.

  • Quantification: Carefully sample the octanol and aqueous layers separately. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation: logD=log10​(Peak Areaoctanol​/Peak Areabuffer​) .

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Focus: We utilize an NADPH-dependent assay to isolate Cytochrome P450 (CYP450)-mediated oxidative metabolism. The cyclohexane analog (Comparator B) is expected to undergo rapid hydroxylation at the ring carbons, whereas the oxane ring is electronically deactivated, resulting in higher metabolic stability.

  • Incubation Mix: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the CYP450 reaction by adding NADPH to a final concentration of 1 mM. (Self-validation: Run a parallel negative control without NADPH to rule out chemical instability or non-CYP degradation).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Preparation for Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins. Transfer the supernatant to LC vials.

  • Data Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×Volume of Incubation)/Mass of Protein .

HLM_Workflow Step1 1. Compound Preparation 1 µM Test Cmpd in 0.1 M Phosphate Buffer (pH 7.4) Step2 2. Microsome Addition Add HLM (0.5 mg/mL protein) & Pre-incubate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM) to isolate CYP450 metabolism Step2->Step3 Step4 4. Time-Course Aliquoting Sample at 0, 5, 15, 30, 45 min Step3->Step4 Step5 5. Quenching & Extraction Add cold ACN + Internal Standard to precipitate protein Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify remaining parent compound to calculate CLint Step5->Step6

Step-by-step workflow for the NADPH-dependent Human Liver Microsome (HLM) stability assay.

Conclusion

The integration of 1-Methoxy-3-(oxan-4-yl)propan-2-amine into a drug discovery pipeline offers a distinct advantage over traditional alkyl or cycloalkyl amines. By leveraging the oxane ring as a cyclohexane bioisostere, researchers can effectively lower lipophilicity and improve metabolic clearance[1]. Concurrently, the methoxy substitution fine-tunes the basicity of the primary amine, mitigating the risks of poor permeability and hERG toxicity[2]. This dual-optimization makes it a superior building block for modern, sp3-enriched medicinal chemistry programs.

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156... Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Modulation of the Partition Coefficient between Octanol and Buffer at pH 7.4 and pKa to Achieve the Optimum Balance of Blood Clearance... Journal of Medicinal Chemistry (Semantic Scholar). Retrieved from:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. National Institutes of Health (PMC). Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to 1-Methoxy-3-(oxan-4-yl)propan-2-amine and Traditional Alkylamines in Organic Synthesis

Introduction The deliberate selection of an amine is a critical juncture in the strategic planning of a synthetic route. Traditional alkylamines, such as cyclohexylamine and n-butylamine, have long served as foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The deliberate selection of an amine is a critical juncture in the strategic planning of a synthetic route. Traditional alkylamines, such as cyclohexylamine and n-butylamine, have long served as foundational building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals to agrochemicals.[1] Their reactivity profile, dictated by the nucleophilicity and basicity of the nitrogen lone pair, is well-understood and extensively documented. However, the growing demand for molecules with finely tuned properties has spurred the exploration of more complex, functionalized amines. One such amine that has garnered interest is 1-Methoxy-3-(oxan-4-yl)propan-2-amine.

This technical guide provides a comprehensive comparison of 1-Methoxy-3-(oxan-4-yl)propan-2-amine with traditional alkylamines. We will delve into their structural nuances and how these translate to differences in physicochemical properties and reactivity in key synthetic transformations, including reductive amination and amide bond formation. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions when selecting an amine for their specific synthetic challenges.

Structural and Physicochemical Properties: A Comparative Overview

The performance of an amine in a chemical reaction is intrinsically linked to its structural and electronic properties. Here, we compare 1-Methoxy-3-(oxan-4-yl)propan-2-amine with two representative traditional alkylamines: cyclohexylamine (a cyclic secondary amine surrogate) and n-butylamine (a linear primary amine).

Property1-Methoxy-3-(oxan-4-yl)propan-2-amineCyclohexylaminen-Butylamine
Molar Mass ( g/mol ) 173.25[2]99.17[3]73.14[4]
Boiling Point (°C) Not available134[3]78[5]
pKa of Conjugate Acid Estimated ~9.710.64[6]10.78
Solubility in Water Miscible (predicted)Miscible[7]Miscible[8]
Solubility in Organic Solvents Good in polar aprotic solvents (predicted)Miscible with common organic solvents[1]Soluble in all organic solvents

Solubility: Traditional alkylamines like cyclohexylamine and n-butylamine exhibit broad solubility in both water and common organic solvents.[1][10] The presence of the polar oxane and methoxy groups in 1-Methoxy-3-(oxan-4-yl)propan-2-amine is expected to enhance its solubility in polar solvents, including water and polar aprotic solvents like DMF and DMSO. Its solubility in non-polar solvents like hexanes may be more limited compared to simpler alkylamines. This differential solubility can be strategically exploited in reaction workups and purifications.

Steric Hindrance: The steric profile of an amine is a key determinant of its reactivity, particularly in reactions sensitive to steric bulk, such as nucleophilic substitution and additions to sterically encumbered electrophiles. The oxan-4-yl)methyl group in 1-Methoxy-3-(oxan-4-yl)propan-2-amine presents a greater steric hindrance compared to the n-butyl group of n-butylamine. Its steric profile is more comparable to, though distinct from, that of cyclohexylamine. This increased bulk can influence the rate and selectivity of reactions.

Performance in Key Synthetic Transformations

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine.[10]

Traditional Alkylamines: Simple primary amines like n-butylamine and cyclohexylamine are workhorses in reductive amination, readily reacting with a wide range of aldehydes and ketones. The choice of reducing agent is critical to avoid over-alkylation. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material.[11]

1-Methoxy-3-(oxan-4-yl)propan-2-amine: This functionalized amine is also a suitable substrate for reductive amination. The presence of the ether functionalities is not expected to interfere with the reaction. However, its increased steric bulk compared to n-butylamine might lead to slower reaction rates, particularly with sterically hindered ketones.

Experimental Protocol: A Comparative Reductive Amination

The following protocol outlines a general procedure for comparing the performance of 1-Methoxy-3-(oxan-4-yl)propan-2-amine and cyclohexylamine in the reductive amination of a model ketone, 4-phenylcyclohexanone.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Analysis Ketone 4-Phenylcyclohexanone (1.0 eq) Amine Amine (1.1 eq) (1-Methoxy-3-(oxan-4-yl)propan-2-amine or Cyclohexylamine) ReducingAgent Sodium Triacetoxyborohydride (1.5 eq) Ketone->ReducingAgent Stir at rt, 4-12 h Solvent DCE (0.2 M) Amine->ReducingAgent Stir at rt, 4-12 h Acid Acetic Acid (1.2 eq) Solvent->ReducingAgent Stir at rt, 4-12 h Acid->ReducingAgent Stir at rt, 4-12 h Workup Aqueous Workup ReducingAgent->Workup Reaction Monitoring (TLC/LC-MS) Purification Column Chromatography Workup->Purification Analysis NMR, LC-MS Purification->Analysis

Caption: Comparative Reductive Amination Workflow.

Expected Outcomes:

  • Reaction Rate: The reaction with cyclohexylamine is anticipated to be faster due to its slightly higher basicity and potentially more favorable steric profile in this specific reaction.

  • Yield: Both reactions are expected to proceed in good to excellent yields, although optimization of reaction time and temperature may be necessary for 1-Methoxy-3-(oxan-4-yl)propan-2-amine.

  • Diastereoselectivity: The stereochemical outcome of the reaction, particularly the cis/trans ratio of the product, will be influenced by the steric bulk of the incoming amine. The larger 1-Methoxy-3-(oxan-4-yl)propan-2-amine may lead to a different diastereomeric ratio compared to cyclohexylamine.

Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in organic synthesis, particularly in the pharmaceutical industry.[2] The reaction typically involves the coupling of a carboxylic acid with an amine, often mediated by a coupling agent.

Traditional Alkylamines: Cyclohexylamine and n-butylamine are routinely used in amide coupling reactions. Their nucleophilicity allows for efficient reaction with activated carboxylic acids. A wide range of coupling agents, such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), are effective for these transformations.[12]

1-Methoxy-3-(oxan-4-yl)propan-2-amine: The slightly lower basicity and increased steric hindrance of this amine may necessitate the use of more potent coupling agents or longer reaction times to achieve high conversion. The presence of the ether oxygen atoms could potentially lead to side reactions with highly reactive acylating agents, although this is generally not a major concern with standard amide coupling reagents.

Experimental Protocol: A Comparative Amide Coupling

The following protocol describes a general procedure for comparing the efficiency of 1-Methoxy-3-(oxan-4-yl)propan-2-amine and n-butylamine in an amide coupling reaction with benzoic acid.

G cluster_0 Acid Activation cluster_1 Amine Addition cluster_2 Reaction & Workup Acid Benzoic Acid (1.0 eq) CouplingAgent HATU (1.1 eq) Amine Amine (1.2 eq) (1-Methoxy-3-(oxan-4-yl)propan-2-amine or n-Butylamine) Acid->Amine Stir 5 min Base DIPEA (2.0 eq) CouplingAgent->Amine Stir 5 min Solvent DMF (0.2 M) Base->Amine Stir 5 min Solvent->Amine Stir 5 min Reaction Stir at rt, 2-8 h Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification

Caption: Comparative Amide Coupling Workflow.

Expected Outcomes:

  • Reaction Rate: The coupling reaction with n-butylamine is expected to be faster due to its higher nucleophilicity and lower steric bulk.

  • Yield: High yields should be achievable for both amines, but the reaction with 1-Methoxy-3-(oxan-4-yl)propan-2-amine might require extended reaction times or a slight excess of the coupling agent.

  • Purification: The differing polarities of the resulting amides may necessitate different solvent systems for chromatographic purification. The amide derived from 1-Methoxy-3-(oxan-4-yl)propan-2-amine will likely be more polar.

The Unique Advantages of 1-Methoxy-3-(oxan-4-yl)propan-2-amine

While traditional alkylamines are reliable and cost-effective, the functionalized nature of 1-Methoxy-3-(oxan-4-yl)propan-2-amine offers distinct advantages in specific contexts:

  • Modulation of Physicochemical Properties: The incorporation of the methoxy and oxane moieties can significantly alter the properties of the final molecule, such as solubility, lipophilicity, and metabolic stability. This is particularly valuable in drug discovery, where fine-tuning these parameters is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Introduction of Hydrogen Bond Acceptors: The oxygen atoms in the ether and tetrahydropyran ring can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets or influencing the conformation of the molecule.

  • Scaffold for Further Functionalization: The oxane ring provides a scaffold that can be further modified, offering opportunities for library synthesis and the exploration of structure-activity relationships.

  • Potential for Chelation: The arrangement of the amine and ether oxygens may allow for chelation to metal centers in certain catalytic processes, potentially influencing the stereochemical outcome of reactions.

Conclusion

Traditional alkylamines remain indispensable tools in the synthetic chemist's arsenal due to their simplicity, ready availability, and well-understood reactivity. However, for applications demanding a higher degree of molecular complexity and nuanced control over physicochemical properties, functionalized amines like 1-Methoxy-3-(oxan-4-yl)propan-2-amine present a compelling alternative.

The presence of the methoxy and oxane functionalities in 1-Methoxy-3-(oxan-4-yl)propan-2-amine leads to a slightly reduced basicity and increased steric bulk compared to simple alkylamines. These differences may translate to slower reaction rates in standard transformations like reductive amination and amide coupling, potentially requiring modified reaction conditions for optimal results. However, the true value of this amine lies in the unique properties it imparts to the final product. Its ability to modulate solubility, introduce hydrogen bonding sites, and serve as a versatile scaffold makes it a valuable building block for the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. The judicious choice between a traditional alkylamine and a functionalized analogue like 1-Methoxy-3-(oxan-4-yl)propan-2-amine will ultimately depend on the specific goals of the synthesis and the desired properties of the target molecule.

References

  • Cyclohexylamine. (n.d.). U.S. Department of Agriculture. Retrieved March 26, 2026, from [Link]

  • n-Butylamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Cyclohexylamine. (2010, April 8). FooDB. Retrieved March 26, 2026, from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • n-BUTYLAMINE. (n.d.). INCHEM. Retrieved March 26, 2026, from [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021, November 26). Frontiers. Retrieved March 26, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved March 26, 2026, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. Retrieved March 26, 2026, from [Link]

  • n-Butylamine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Cyclohexylamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 3-methoxy-N,N-dimethylpropan-1-amine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017, January 24). Journal of the American Chemical Society. Retrieved March 26, 2026, from [Link]

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Validation

A Senior Scientist's Guide to the Cross-Validation of High-Throughput Screening Hits: A Case Study with 1-Methoxy-3-(oxan-4-yl)propan-2-amine

Abstract High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] However, the primary output of an HTS campaign i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] However, the primary output of an HTS campaign is not a set of validated drugs, but a list of "hits"—compounds that exhibit activity in the primary assay. A significant portion of these initial hits are often false positives arising from assay interference, non-specific activity, or compound instability.[2][3] A rigorous, multi-step cross-validation workflow is therefore not just recommended, but essential to eliminate these artifacts and ensure that resources are focused on chemically tractable and biologically relevant lead compounds.

This guide provides a comprehensive framework for the cross-validation of HTS results. We will use a hypothetical screening campaign for a fictional serine/threonine kinase, "Kinase-X," to illustrate this process, with the compound 1-Methoxy-3-(oxan-4-yl)propan-2-amine serving as our case-study hit. The principles and methodologies detailed herein are designed to be broadly applicable across various target classes and assay technologies, providing researchers with a robust system for hit confirmation and prioritization.

The Primary Screen: A Hypothetical Scenario

To establish a realistic context, we will posit that 1-Methoxy-3-(oxan-4-yl)propan-2-amine was identified as a hit in a primary HTS campaign designed to find inhibitors of Kinase-X.

Primary Assay Details:

  • Target: Kinase-X, a novel serine/threonine kinase implicated in oncogenesis.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is widely used but can be susceptible to interference from fluorescent compounds or quenchers.[4]

  • Screening Conditions: The compound was tested at a single concentration of 10 µM.

  • Hit Criterion: >50% inhibition of Kinase-X activity relative to DMSO controls.

Hypothetical Primary HTS Data:

Compound IDCompound NameConcentration (µM)% Inhibition (Primary Screen)Hit Status
HTS-0011-Methoxy-3-(oxan-4-yl)propan-2-amine1078.2%Hit

This initial result is promising, but it is merely the starting point. The subsequent validation cascade is designed to systematically build confidence in this observation.

The Hit Validation Cascade: A Multi-Pillar Approach

A robust validation workflow is a sequential process where each step acts as a filter to eliminate false positives.[5] Our approach is built on four pillars: Hit Confirmation, Orthogonal Validation, Counter-Screening, and Biophysical Confirmation.

G PrimaryHTS Primary HTS Hit (e.g., TR-FRET Assay) Confirmation Pillar 1: Hit Confirmation (Dose-Response Curve) PrimaryHTS->Confirmation Orthogonal Pillar 2: Orthogonal Assay (e.g., ADP-Glo, Luminescence) Confirmation->Orthogonal Potent? FalsePositive1 False Positive (No Potency/Efficacy) Confirmation->FalsePositive1 Inactive? Counter Pillar 3: Counter-Screen (Selectivity vs. Kinase-Y) Orthogonal->Counter Active? FalsePositive2 False Positive (Assay Interference) Orthogonal->FalsePositive2 Inactive? Biophysical Pillar 4: Biophysical Assay (e.g., SPR, TSA) Counter->Biophysical Selective? FalsePositive3 False Positive (Non-Selective) Counter->FalsePositive3 Non-Selective? ValidatedHit Validated Hit for Hit-to-Lead Biophysical->ValidatedHit Direct Binding? FalsePositive4 False Positive (No Direct Binding) Biophysical->FalsePositive4 No Binding?

Caption: The Hit Validation Cascade Workflow.

Pillar 1: Hit Confirmation and Dose-Response Analysis

Causality: The first step is to confirm the activity observed in the primary screen.[4] This addresses potential errors from automated liquid handling, compound precipitation in the assay plate, or single-point anomalies. Furthermore, generating a full dose-response curve is critical to quantify the compound's potency (IC50) and assess its behavior. It is best practice to first re-test the original library compound and then procure or synthesize a fresh powder to confirm the structure and rule out degradation or contamination.[2]

Experimental Protocol: Dose-Response Confirmation

  • Compound Preparation: A freshly procured sample of 1-Methoxy-3-(oxan-4-yl)propan-2-amine is dissolved in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a 384-well plate to generate a concentration range from 30 µM down to 1.5 nM.

  • Assay Execution: Run the primary TR-FRET Kinase-X assay with the full dilution series in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Confirmation Data:

Compound NameSourceAssayIC50 (µM)Hill Slope
1-Methoxy-3-(oxan-4-yl)propan-2-amineFresh PowderTR-FRET1.251.1

This result confirms the inhibitory activity and provides a quantitative measure of potency. A Hill slope near 1 suggests a classic 1:1 binding interaction.

Pillar 2: Orthogonal Assay Validation

Causality: An orthogonal assay measures the same biological activity (Kinase-X inhibition) but uses a different detection technology.[3][5] This is arguably the most critical step for identifying technology-specific false positives.[4] For example, a compound that quenches the fluorescence in our primary TR-FRET assay would appear as an inhibitor. By switching to a luminescence-based readout, we can validate that the inhibition is independent of the detection method.

Comparison of Assay Technologies:

Assay TypePrincipleAdvantagesPotential for Interference
Primary: TR-FRET Measures energy transfer between fluorescent donor and acceptor.Homogeneous, sensitive.Compound fluorescence, light scatter, quenchers.
Orthogonal: ADP-Glo™ Luminescence-based detection of ADP produced by the kinase.Highly sensitive, less prone to optical interference.[4]ATP-competitive inhibitors of luciferase.

Experimental Protocol: ADP-Glo™ Orthogonal Assay

  • Compound Plating: Prepare a dose-response plate of 1-Methoxy-3-(oxan-4-yl)propan-2-amine as described in Pillar 1.

  • Kinase Reaction: Incubate the compound dilutions with Kinase-X, its substrate, and ATP according to the manufacturer's protocol. This reaction produces ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure luminescence on a plate reader. Lower light output corresponds to higher kinase inhibition.

  • Data Analysis: Calculate the IC50 value as previously described.

Hypothetical Orthogonal Assay Data:

Compound NameAssayIC50 (µM)Interpretation
1-Methoxy-3-(oxan-4-yl)propan-2-amineADP-Glo™1.5Activity confirmed; likely not an artifact of the TR-FRET assay.

A consistent IC50 value between the primary and orthogonal assays significantly increases confidence that the compound is a genuine inhibitor of the target enzyme's catalytic activity.

Pillar 3: Counter-Screens for Selectivity

Causality: A compound that inhibits the target is useful, but one that inhibits many targets is often problematic. Counter-screens are used to assess the selectivity of a hit.[5] A common approach is to test the compound against a closely related kinase (e.g., "Kinase-Y" from the same family) using the same assay format. Lack of activity in the counter-screen indicates selectivity for the primary target. This step helps to deprioritize promiscuous compounds that may lead to off-target toxicity.[2]

Experimental Protocol: Kinase-Y Counter-Screen

  • Assay Setup: Utilize the same ADP-Glo™ assay format established in Pillar 2.

  • Target Substitution: Replace Kinase-X with Kinase-Y, ensuring that the ATP and substrate concentrations are at the Km for Kinase-Y to allow for a fair comparison.

  • Compound Testing: Test 1-Methoxy-3-(oxan-4-yl)propan-2-amine in a full dose-response curve against Kinase-Y.

  • Data Analysis: Determine the IC50 for the counter-target.

Hypothetical Selectivity Data:

TargetAssayIC50 (µM)Selectivity Ratio (IC50 Kinase-Y / IC50 Kinase-X)
Kinase-XADP-Glo™1.5-
Kinase-YADP-Glo™> 30> 20-fold

A selectivity window of >10-fold is generally considered a good starting point for a hit compound. The hypothetical >20-fold selectivity for our compound is an excellent result.

Pillar 4: Biophysical Confirmation of Direct Binding

Causality: All previous assays have measured the function of the enzyme. A biophysical assay directly measures the physical interaction between the compound and the target protein.[6] This provides the ultimate confirmation of target engagement and can rule out complex artifacts like aggregation-based inhibition. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[6]

G cluster_0 Surface Plasmon Resonance (SPR) Workflow Immobilize Step 1: Immobilization Covalently attach purified Kinase-X protein to the sensor chip surface. Inject Step 2: Injection Inject varying concentrations of 1-Methoxy-3-(oxan-4-yl)propan-2-amine across the chip. Immobilize->Inject Measure Step 3: Measurement Monitor changes in the refractive index at the surface, which is proportional to mass binding. Inject->Measure Analyze Step 4: Analysis Fit kinetic data (association/dissociation rates) to determine the binding affinity (KD). Measure->Analyze

Caption: Workflow for Biophysical Validation using SPR.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize purified, active Kinase-X protein onto a sensor chip surface. A reference channel is prepared in parallel to subtract bulk refractive index changes.

  • Analyte Injection: Inject a series of concentrations of 1-Methoxy-3-(oxan-4-yl)propan-2-amine over both the target and reference channels.

  • Binding Measurement: Record the binding response (in Response Units, RU) over time to generate sensorgrams showing the association and dissociation phases.

  • Kinetic Analysis: Globally fit the sensorgram data to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hypothetical Biophysical Data:

TechniqueParameter MeasuredValueInterpretation
SPRDissociation Constant (KD)2.1 µMConfirms direct, physical binding to Kinase-X with an affinity consistent with the functional IC50.

Data Synthesis and Final Assessment

Consolidating all data provides a holistic view of the hit compound and enables a confident, evidence-based decision.

Summary of Cross-Validation Results:

Validation StageAssay/TechniqueMetricResultConclusion
Pillar 1: Confirmation TR-FRETIC501.25 µMActivity is reproducible from fresh powder.
Pillar 2: Orthogonal ADP-Glo™IC501.5 µMActivity is not technology-dependent.
Pillar 3: Selectivity ADP-Glo™ Counter-ScreenIC50 (vs. Kinase-Y)> 30 µM>20-fold selective over a related kinase.
Pillar 4: Biophysical SPRKD2.1 µMCompound directly binds the target protein.

Based on this comprehensive dataset, 1-Methoxy-3-(oxan-4-yl)propan-2-amine can be classified as a validated hit . It has demonstrated potent and selective activity that is reproducible across different technology platforms and has been confirmed to engage the target directly. This compound is now a high-quality starting point for a medicinal chemistry hit-to-lead program.

References

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Charles River Laboratories. Orthogonal Screening Platforms. [Link]

  • Uings, I., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. [Link]

  • Thorne, N., Auld, D.S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Axxam. From gene to validated and qualified hits. [Link]

  • Biotek Instruments. (2026). Assay Development for High-Throughput Screening: Best Practices. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methoxy-3-(oxan-4-yl)propan-2-amine

This document provides essential, procedural guidance for the safe handling and proper disposal of 1-Methoxy-3-(oxan-4-yl)propan-2-amine (CAS No. 1249772-50-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, procedural guidance for the safe handling and proper disposal of 1-Methoxy-3-(oxan-4-yl)propan-2-amine (CAS No. 1249772-50-6). As a specialized chemical used in research and development, adherence to rigorous safety and disposal protocols is paramount to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established chemical safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for 1-Methoxy-3-(oxan-4-yl)propan-2-amine is not widely available, its chemical structure—containing both an amine and an ether functional group—allows for an informed assessment of its potential hazards based on similar compounds. Amines, as a class, can be corrosive, irritant, and pose environmental risks, while ethers can be flammable.[1][2] Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Inferred Hazard Profile:

Hazard CategoryPotential Risk & RationaleRecommended Precautions
Skin & Eye Contact Based on related amine compounds, it is likely to be a skin and eye irritant, and potentially corrosive, capable of causing burns.[3]Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[2][4]
Inhalation Vapors may cause irritation to the respiratory system.[5][6] High concentrations could potentially lead to central nervous system effects.[5]Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
Ingestion Assumed to be harmful or toxic if swallowed.[4][7]Do not eat, drink, or smoke in laboratory areas.[4][5] Wash hands thoroughly after handling.[4]
Flammability While the oxane ring reduces volatility, the presence of the methoxy and propyl groups suggests the compound may be a flammable liquid.[6]Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6]
Environmental Amines can be harmful to aquatic life and ecosystems.[1] Disposal into drains or the environment is strictly prohibited.[1][7]Prevent release to the environment. All waste must be contained and disposed of as hazardous chemical waste.[5][7]
Reactivity Amines can react exothermically and dangerously with acids, acid chlorides, and strong oxidizing agents.[8]Segregate amine waste from incompatible materials.[1][9]

Pre-Disposal Protocol: Safe Handling and Segregation in the Lab

Proper disposal begins with correct handling and segregation at the point of waste generation. This protocol ensures that the waste is managed safely pending collection by a certified disposal service.

Step-by-Step Segregation and Storage:

  • Select a Compatible Waste Container:

    • Use a clean, dry container made of a material compatible with amines (e.g., high-density polyethylene (HDPE) or glass). Ensure the container has a tightly fitting screw cap to prevent leaks and vapor release.[1][9]

    • For empty source containers, triple rinse with a suitable solvent (e.g., methanol or ethanol). Collect this rinsate as hazardous waste.[9]

  • Label the Waste Container Immediately:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste 1-Methoxy-3-(oxan-4-yl)propan-2-amine". Do not use abbreviations or chemical formulas.[9]

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Flammable," "Irritant," "Corrosive").

  • Segregate the Waste Stream:

    • Crucially, keep amine waste separate from all other chemical waste streams. [1][9]

    • Specifically, ensure it is stored away from acids, bases, oxidizers, and halogenated solvents to prevent dangerous reactions.[9]

  • Store the Waste Container Safely:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][9]

    • Store the container in a designated, cool, and well-ventilated secondary containment bin or cabinet, away from direct sunlight and heat sources.[1][5][10]

    • The storage area should be clearly marked as a satellite accumulation area for hazardous waste.

Spill and Emergency Procedures

Immediate and correct response to spills or exposure is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5][6] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Small Spills (in a fume hood):

    • Ensure personal protective equipment (PPE) is worn.

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3][5][6] Do not use combustible materials like paper towels or sawdust.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3][6]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Remove all ignition sources.[3][6][11]

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.

Disposal Workflow and Step-by-Step Guide

The ultimate disposal of 1-Methoxy-3-(oxan-4-yl)propan-2-amine must be conducted by a licensed hazardous waste disposal company.[1] Your laboratory's role is to prepare the waste correctly for pickup.

Disposal Decision Workflow

G start Waste Generated (Pure compound, solutions, or contaminated materials) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Is it a pure amine waste stream? ppe->segregate container_amine Step 3: Use Designated 'Amine Waste' Container segregate->container_amine Yes container_new Create New 'Amine Waste' Container if one does not exist segregate->container_new No labeling Step 4: Label Container - Full Chemical Name - Hazards (Flammable, Irritant) - Date container_amine->labeling container_new->container_amine storage Step 5: Secure Storage - Tightly closed cap - Secondary containment - Well-ventilated area labeling->storage full Step 6: Container Full? (Max 90% capacity) storage->full full->storage No request Step 7: Request Pickup - Contact EHS or approved waste disposal vendor full->request Yes end Final Disposal by Licensed Professional Vendor request->end

Caption: Workflow for the safe segregation and disposal of 1-Methoxy-3-(oxan-4-yl)propan-2-amine waste.

Final Disposal Protocol:
  • Accumulate Waste: Continue to add waste to the correctly labeled and segregated container, ensuring not to exceed 90% capacity to allow for vapor expansion.

  • Seal for Pickup: Once the container is full or the experiment is complete, ensure the cap is tightly sealed. Wipe the exterior of the container clean.

  • Arrange for Collection: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request form to your EHS department or a contracted waste management provider.[1]

  • Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by local and national regulations.[1]

By adhering to this guide, you contribute to a safe laboratory environment and ensure that this specialized chemical is managed responsibly from procurement to final disposal.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Safety Data Sheet. Hazardous according to Worksafe Australia criteria. Available at: [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Brandeis University. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. Available at: [Link]

  • [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl] - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Methoxy(propan-2-YL)amine | C4H11NO | CID 12651820 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Material Safety Data Sheet - 1,2-Diaminopropane, PA. Cole-Parmer. Available at: [Link]

  • 1-METHOXY-2-PROPANOL. J.T. Baker. Available at: [Link]

  • Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Carl ROTH. Available at: [Link]

  • 1-methoxy-3-(oxan-4-yl)propan-2-one - PubChemLite. National Center for Biotechnology Information. Available at: [Link]

  • 1-methoxy-2-propanol - SAFETY DATA SHEET. Penta. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Hazmat, Inc. Available at: [Link]

  • 1-methoxy-3-(morpholin-4-yl)propan-2-ol — Chemical Substance Information. NextSDS. Available at: [Link]

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